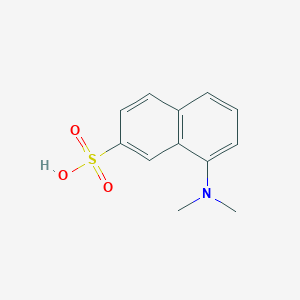
8-(Dimethylamino)naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dimethylamino)naphthalene-2-sulfonic acid is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety that carries a sulfonic acid group at the 2-position. Naphthalene itself is a bicyclic compound made up of two fused benzene rings .
Preparation Methods
The synthesis of 8-(Dimethylamino)naphthalene-2-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid followed by reduction. The process includes diazotization followed by the loss of nitrogen to give the naphthosulfone. This species then reacts with sodium hydroxide to give sequentially 1-hydroxynaphthalene-8-sulfonic acid and then the 1,8-diol . Industrial production methods may vary but generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
8-(Dimethylamino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the dimethylamino or sulfonic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Dimethylamino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a buffering agent, maintaining solution pH and stabilizing enzyme activity.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
8-(Dimethylamino)naphthalene-2-sulfonic acid can be compared with other similar compounds such as:
1,8-Bis(dimethylamino)naphthalene:
1,8-Bis(dimethylboryl)naphthalene:
5-(Dimethylamino)-1-naphthalenesulfonic acid: Another naphthalene sulfonic acid derivative with similar properties. These compounds share structural similarities but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.
Properties
CAS No. |
89595-51-7 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
8-(dimethylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)12-5-3-4-9-6-7-10(8-11(9)12)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) |
InChI Key |
ATYSUIFFUCAXHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















